

# crystal structure of 2,7-Diiodophenanthrene-9,10-dione and its analogs

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## Compound of Interest

**Compound Name:** 2,7-Diiodophenanthrene-9,10-dione

**Cat. No.:** B096020

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An In-depth Technical Guide on the Crystal Structure of **2,7-Diiodophenanthrene-9,10-dione** and its Analogs for Researchers, Scientists, and Drug Development Professionals.

## Introduction

Phenanthrenequinones, a class of polycyclic aromatic hydrocarbons, are of significant interest to researchers due to their unique electronic properties and biological activities. Among these, halogenated derivatives such as **2,7-Diiodophenanthrene-9,10-dione** are gaining attention for their potential applications in materials science and as probes for biological systems. This technical guide provides a comprehensive overview of the crystal structure of **2,7-Diiodophenanthrene-9,10-dione** and its close analogs, 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene. Detailed experimental protocols for the synthesis and crystallization of these compounds, where available, are presented. Furthermore, this guide delves into the known biological implications of phenanthrenequinones, particularly their toxicity pathways, which is of critical relevance to drug development professionals.

## Crystal Structure and Crystallographic Data

While a specific crystallographic study for **2,7-Diiodophenanthrene-9,10-dione** is not publicly available, extensive data exists for its close structural analogs. The crystallographic data for 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene provide valuable insights into the expected solid-state packing and molecular geometry of the target compound. The data are summarized in the table below for comparative analysis.

Parameter	2,7-Dibromophenanthrene-9,10-dione[1]	9,10-Diiodophenanthrene[2][3]
CCDC Number	701642	Not Applicable
Chemical Formula	C <sub>14</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>8</sub> I <sub>2</sub>
Molecular Weight	366.01 g/mol	430.01 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	C2/c
a (Å)	10.375(3)	18.094(2)
b (Å)	11.234(3)	9.4557(14)
c (Å)	10.278(3)	7.4187(10)
α (°)	90	90
β (°)	108.68(3)	111.953(3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1134.1(6)	1177.2(3)
Z	4	4
Temperature (K)	150	223

## Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and crystallization of high-purity materials suitable for crystallographic analysis and biological screening. Below are established protocols for the synthesis of phenanthrene-9,10-dione and its dibromo analog, which can be adapted for the synthesis of **2,7-Diiodophenanthrene-9,10-dione**.

### Synthesis of Phenanthrene-9,10-dione (Parent Compound)[4]

This procedure describes the oxidation of phenanthrene to phenanthrene-9,10-dione using chromic acid.

**Materials:**

- Phenanthrene
- Chromic acid ( $\text{CrO}_3$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Sodium bisulfite ( $\text{NaHSO}_3$ )
- Water
- 95% Ethanol

**Procedure:**

- A suspension of phenanthrene in water is prepared in a flask equipped with a stirrer and a dropping funnel.
- Concentrated sulfuric acid is added dropwise to the suspension, inducing gentle boiling.
- A solution of chromic acid in water is then carefully added to the reaction mixture.
- The mixture is refluxed for 20 minutes and then cooled to room temperature.
- The reaction mixture is poured into an equal volume of water and chilled in an ice bath.
- The crude precipitate is collected by suction filtration and washed with cold water.
- The precipitate is purified by trituration with boiling water, followed by treatment with a hot 40% sodium bisulfite solution.
- The phenanthrenequinone is liberated from the bisulfite addition product by adding a saturated solution of sodium carbonate.
- The resulting orange precipitate is collected by suction filtration, washed with cold water, and dried.

- Further purification can be achieved by recrystallization from 95% ethanol.

## Synthesis of 2,7-Dibromophenanthrene-9,10-dione[5]

This method outlines the bromination of phenanthrene-9,10-dione.

Materials:

- Phenanthrene-9,10-dione
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- N-Bromosuccinimide (NBS)
- Ethyl acetate
- Water

Procedure:

- Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid in a dry reaction vessel under a nitrogen atmosphere.
- N-Bromosuccinimide is added to the mixture, and the reaction is stirred at room temperature for 2 hours.
- The reaction is quenched by the slow addition of water, followed by pouring the mixture into ice water.
- The precipitated solid is collected by filtration and washed with hot water.
- The crude product is purified by refluxing with ethyl acetate and then dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

## Proposed Synthesis of 2,7-Diodophenanthrene-9,10-dione

A plausible route to **2,7-Diiodophenanthrene-9,10-dione** would involve the direct iodination of phenanthrene-9,10-dione, analogous to the bromination procedure.

#### Materials:

- Phenanthrene-9,10-dione
- Concentrated sulfuric acid ( $H_2SO_4$ )
- N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., periodic acid)
- Ethyl acetate
- Water

#### Proposed Procedure:

- Dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.
- Add N-Iodosuccinimide portion-wise and stir at room temperature. The reaction progress should be monitored by TLC.
- Upon completion, the reaction mixture is carefully poured into ice water.
- The precipitate is collected by filtration, washed with water, and then a sodium thiosulfate solution to remove any unreacted iodine.
- The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or toluene.

## Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation and vapor diffusion are commonly employed techniques for small organic molecules.

#### General Procedure for Slow Evaporation:

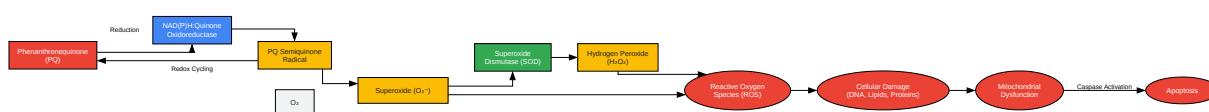
- Prepare a saturated solution of the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of solvents) at an elevated temperature.
- Filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature in a dust-free environment.
- Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.
- Harvest the resulting crystals and dry them under a gentle stream of inert gas.

## Biological Activity and Signaling Pathways

Phenanthrene and its derivatives, including phenanthrenequinones, are known to exhibit significant biological activity, primarily related to their toxicity. For drug development professionals, understanding these mechanisms is crucial for assessing potential liabilities and for designing safer therapeutic agents.

The primary mechanism of phenanthrenequinone-induced toxicity involves the generation of Reactive Oxygen Species (ROS) through redox cycling.<sup>[4][5]</sup> This process can lead to cellular damage, including DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis (programmed cell death).<sup>[6][7]</sup>

The proposed signaling pathway for phenanthrenequinone-induced cytotoxicity is depicted below.

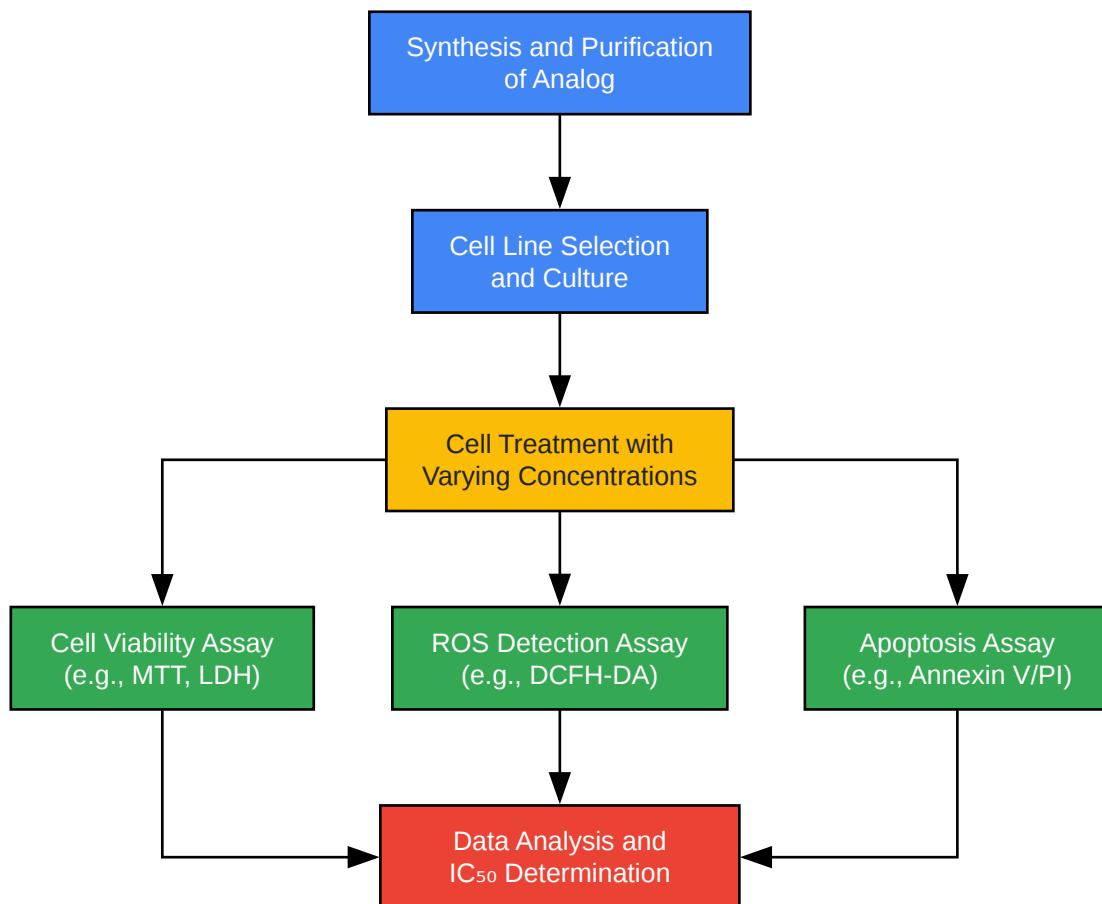


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Caption: Proposed signaling pathway for phenanthrenequinone-induced cytotoxicity.

## Experimental Workflow for Toxicity Assessment

To evaluate the cytotoxic effects of novel phenanthrenequinone analogs, a structured experimental workflow is recommended.



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Caption: Experimental workflow for assessing the cytotoxicity of phenanthrenequinone analogs.

## Conclusion

This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological implications of **2,7-Diodophenanthrene-9,10-dione** and its analogs. While the crystal structure of the diiodo-dione is yet to be reported, the data from its dibromo- and diiodophenanthrene counterparts offer a strong basis for structural prediction and further

investigation. The provided synthesis protocols can be adapted for the preparation of a range of halogenated phenanthrenequinones. A clear understanding of the toxicity pathways, driven by ROS generation, is paramount for any future development of these compounds for therapeutic or material science applications. The experimental workflows outlined here provide a roadmap for researchers to systematically evaluate the properties of these intriguing molecules.

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